L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine
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Overview
Description
L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine is a peptide compound composed of five amino acids: L-asparagine, L-tyrosine, glycine, L-leucine, and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Purification of the synthesized peptide is usually achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Enzymes like proteases or chemical reagents like N-methylmorpholine (NMM).
Major Products Formed
Oxidation: Dityrosine, oxidized peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties and enzyme inhibition.
Pharmaceuticals: Utilized in drug development and as a component in peptide-based drugs.
Industry: Employed in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects. For example, if the peptide inhibits an enzyme, it may prevent the enzyme from catalyzing its reaction, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine
- L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
Uniqueness
L-Asparaginyl-L-tyrosylglycyl-L-leucyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. The presence of L-tyrosine, for example, allows for unique oxidative reactions that may not occur in similar peptides lacking this residue.
Properties
CAS No. |
828262-92-6 |
---|---|
Molecular Formula |
C24H36N6O9 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H36N6O9/c1-12(2)7-16(23(37)30-18(11-31)24(38)39)28-20(34)10-27-22(36)17(8-13-3-5-14(32)6-4-13)29-21(35)15(25)9-19(26)33/h3-6,12,15-18,31-32H,7-11,25H2,1-2H3,(H2,26,33)(H,27,36)(H,28,34)(H,29,35)(H,30,37)(H,38,39)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
FMKGJDBLFMJJLV-XSLAGTTESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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